molecular formula C7H10O3 B3190416 Ethyl 3-methyl-4-oxocrotonate CAS No. 41891-38-7

Ethyl 3-methyl-4-oxocrotonate

Cat. No. B3190416
CAS RN: 41891-38-7
M. Wt: 142.15 g/mol
InChI Key: YLFXEUMFBVGYEL-GQCTYLIASA-N
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Description

Ethyl 3-methyl-4-oxocrotonate , also known as ethyl trans-γ-oxosenecioate or ethyl trans-3-methyl-4-oxo-2-butenoate , is an organic compound with the empirical formula C7H10O3 and a molecular weight of 142.15 g/mol . It belongs to the class of C5-aldehydic esters and finds utility in the synthesis of isoprenoids through the Wittig reaction .


Molecular Structure Analysis

The molecular structure of This compound consists of a butenoate moiety with an additional methyl group at the third carbon position. The trans configuration around the double bond is crucial for its reactivity in various reactions. The compound’s SMILES notation is: [H]C(=O)\\C(C)=C\\C(=O)OCC .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 195-202°C (literature value) .
  • Density : 1.044 g/mL at 20°C (literature value) .
  • Refractive Index : n20/D 1.461 (literature value) .

Safety and Hazards

  • Flash Point : 109°C (closed cup) .
  • Storage : Keep in a cool place at 2-8°C .
  • Personal Protective Equipment : Use a dust mask type N95 , eyeshields, and gloves when handling .

properties

IUPAC Name

ethyl (E)-3-methyl-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFXEUMFBVGYEL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62054-49-3, 41891-38-7
Record name Ethyl (2E)-3-methyl-4-oxo-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62054-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methyl-4-oxo-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041891387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-Methyl-4-oxo-but-2-enoic acid ethylester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062054493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl (2E)-3-methyl-4-oxobut-2-enoate
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Record name Ethyl 3-methyl-4-oxo-2-butenoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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